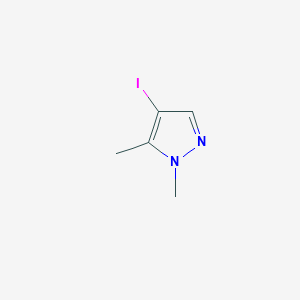

4-iodo-1,5-dimethyl-1H-pyrazole

説明

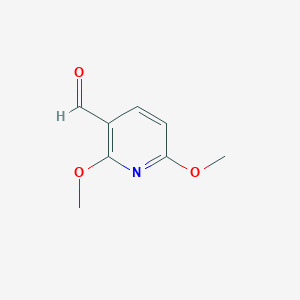

“4-iodo-1,5-dimethyl-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms. They are rarely found in nature but are categorized as alkaloids due to their structure and pharmacological effects on humans .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In particular, 4-iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Molecular Structure Analysis

The molecular formula of “4-iodo-1,5-dimethyl-1H-pyrazole” is C5H7IN2 . It has an average mass of 222.027 Da and a monoisotopic mass of 221.965378 Da .

Chemical Reactions Analysis

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It has been used in an indium-mediated synthesis of heterobiaryls .

Physical And Chemical Properties Analysis

The physical form of “4-iodo-1,5-dimethyl-1H-pyrazole” is solid . It should be stored in a dark place, sealed in dry, at 2-8°C .

科学的研究の応用

Synthesis of Heterobiaryls

- Scientific Field : Organic Chemistry .

- Application Summary : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls .

- Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants in the presence of indium .

- Results or Outcomes : The outcome of this application is the successful synthesis of heterobiaryls .

Iodination

- Scientific Field : Organic Chemistry .

- Application Summary : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

- Methods of Application : The iodination process involves the reaction of 4-Iodopyrazole with iodine and ammonium hydroxide .

- Results or Outcomes : The result of this application is the production of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Synthesis of Pyrazole Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of pyrazole derivatives .

- Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives .

Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-Iodopyrazole is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides that act as inhibitors of c-Met .

- Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants .

- Results or Outcomes : The outcome of this application is the successful synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .

Agrochemistry

- Scientific Field : Agrochemistry .

- Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, have a wide range of applications in agrochemistry .

- Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives that are used in agrochemistry .

Coordination Chemistry and Organometallic Chemistry

- Scientific Field : Coordination Chemistry and Organometallic Chemistry .

- Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, have a wide range of applications in coordination chemistry and organometallic chemistry .

- Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : The result of this application is the successful synthesis of diverse pyrazole derivatives that are used in coordination chemistry and organometallic chemistry .

Synthesis of Biologically Active Compounds

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds .

- Methods of Application : The synthetic pathway involves the reaction of 4-Iodopyrazole with other reactants .

- Results or Outcomes : The outcome of this application is the successful synthesis of biologically active compounds .

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of heterocycles .

- Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : The result of this application is the successful synthesis of diverse heterocycles .

Synthesis of Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Pyrazoles, including 4-iodo-1,5-dimethyl-1H-pyrazole, serve as a core element in the synthesis of reactions .

- Methods of Application : Various methods are used for accessing the pyrazole moiety, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : The result of this application is the successful synthesis of diverse reactions .

Safety And Hazards

将来の方向性

While the future directions for “4-iodo-1,5-dimethyl-1H-pyrazole” are not explicitly mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new and improved applications for pyrazole derivatives.

特性

IUPAC Name |

4-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYSWMALOLASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304473 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,5-dimethyl-1H-pyrazole | |

CAS RN |

6647-96-7 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)